![molecular formula C13H17NO5S B2526557 N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1919521-77-9](/img/structure/B2526557.png)
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives has been a topic of interest due to their potential applications in various fields, including medicine. In the first paper, the authors describe the synthesis of a new sulfonamide Schiff base, N-[2-(2-hydroxybenzylideneamino)ethyl]-4-methyl-benzene-sulfonamide (H2L), through the reaction of N-tosyl-ethylenediamine with salicylaldehyde . This compound then serves as a ligand to form three novel complexes with different metals (Cu, Ni, and Zn), which are characterized using various techniques . Although the compound , N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide, is not directly synthesized in these studies, the methodologies employed for synthesizing sulfonamide derivatives could be relevant for its synthesis.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their function and interaction with other molecules. In the third paper, the authors report the crystallographic analysis of a Schiff base sulfonamide, which crystallizes in the monoclinic space group . The compound exhibits tautomerism, which is significant for its photochromic and thermochromic properties . This information is pertinent to understanding the molecular structure of sulfonamide derivatives, including the compound of interest, as tautomerism can influence its chemical behavior and interactions.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The papers provided do not directly discuss the chemical reactions of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide, but they do provide insights into the reactivity of similar sulfonamide compounds. For instance, the formation of Schiff bases and the subsequent complexation with metals indicate that sulfonamide derivatives can act as ligands and engage in coordination chemistry . Additionally, the tautomerism mentioned in the third paper suggests that proton transfer reactions are relevant for these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are determined by their molecular structure and can be characterized using various spectroscopic and analytical techniques. The first paper describes the use of X-ray single-crystal diffraction, elemental analysis, X-ray powder diffraction (XRPD), FT-IR, UV–Vis, TGA, and photoluminescence measurements to characterize the complexes formed with the synthesized sulfonamide ligand . The third paper also employs a range of techniques, including MS, IR, 1H NMR, 13C NMR, HETCOR, and UV–Visible spectroscopy, to characterize the Schiff base sulfonamide . These methods could similarly be applied to analyze the physical and chemical properties of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide.
Scientific Research Applications
Alternate Substrates for E. coli Dihydropteroate Synthase
Sulfonamides, including compounds structurally related to N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide, have been studied for their interactions with enzymes such as dihydropteroate synthase in Escherichia coli. These studies have shown that some sulfonamides can act as efficient alternate substrates for this enzyme, competing with p-aminobenzoic acid and contributing to the antimicrobial action of sulfonamides. The significance of these observations in the context of antimicrobial action suggests a potential avenue for investigating the applications of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide in microbial resistance studies (Roland et al., 1979).
Microbial Degradation Pathways
Research on the microbial degradation of sulfonamides has identified novel pathways involving ipso-hydroxylation followed by fragmentation. These pathways, which lead to the breakdown of sulfonamide antibiotics in microbial strains such as Microbacterium sp., could provide insights into the biodegradation and environmental fate of related compounds, including N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide. Such studies are crucial for understanding how these compounds might be removed or transformed in the environment, potentially affecting antibiotic resistance propagation (Ricken et al., 2013).
Synthesis and Spectral Evaluation
The synthesis and spectral evaluation of sulfonamides, including the examination of their biological activities, is a significant area of research. Studies have focused on the synthesis of various sulfonamide derivatives, characterized by spectral techniques such as 1H-NMR, IR, and EI-MS, and examined for their antimicrobial activities. Such research underpins the development of new pharmaceuticals and could inform the synthesis and application of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide in medical science (Rehman et al., 2019).
Binding Studies and Enzyme Inhibition
Binding studies using fluorescent probes have provided insights into the interactions between sulfonamides and proteins such as bovine serum albumin. These studies help in understanding the binding mechanisms and potential therapeutic applications of sulfonamides. Furthermore, research on sulfonamides as enzyme inhibitors, including their effects on enzymes such as cyclooxygenase-2 (COX-2), has highlighted their potential in developing treatments for conditions such as arthritis and inflammation. Investigations into the binding and inhibition properties of sulfonamides could inform similar studies on N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide, exploring its therapeutic applications and interactions with biological molecules (Jun et al., 1971).
Mechanism of Action
Target of action
The targets of a compound are usually proteins such as enzymes or receptors. The specific targets would depend on the structure of the compound and its chemical properties. For instance, compounds containing an indole nucleus have been found to bind with high affinity to multiple receptors .
Biochemical pathways
The compound could affect various biochemical pathways depending on its targets. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c15-13(4-6-18-9-13)8-14-20(16,17)11-1-2-12-10(7-11)3-5-19-12/h1-2,7,14-15H,3-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGINKOMTZYJJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3(CCOC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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